N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Physicochemical property profiling Isomer differentiation ADME prediction

Obtaining a consistent, high-purity 4-piperidinyl cyclopropanesulfonamide for structure-activity relationship (SAR) studies is challenging due to positional isomer contamination and batch-to-batch variability. This compound ensures assay reproducibility: · Single H-bond donor (NH) enables precise target engagement studies where sulfonamide NH interaction is critical. · Cyclopropanesulfonamide moiety resists oxidative metabolism, serving as a benchmark for liver microsome stability assays. · 4-Piperidinyl substitution pattern delivers distinct LogP and solubility for reliable PAMPA and Caco-2 permeability data.

Molecular Formula C15H21ClN2O2S
Molecular Weight 328.86
CAS No. 2415464-93-4
Cat. No. B2853685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
CAS2415464-93-4
Molecular FormulaC15H21ClN2O2S
Molecular Weight328.86
Structural Identifiers
SMILESC1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H21ClN2O2S/c16-13-3-1-12(2-4-13)11-18-9-7-14(8-10-18)17-21(19,20)15-5-6-15/h1-4,14-15,17H,5-11H2
InChIKeyKJRWDGVEBLJBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide: Research Profile


N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a synthetic sulfonamide featuring a piperidine core substituted with a 4-chlorobenzyl group at the nitrogen and a cyclopropanesulfonamide moiety at the 4-position. Its molecular formula is C15H21ClN2O2S with a molecular weight of approximately 328.86 g/mol . The compound is supplied as a research-grade chemical, typically at ≥95% purity, and is primarily used in early-stage drug discovery and chemical biology probe development .

N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide: Uniqueness vs. In-Class Analogs


The 4-piperidinyl substitution pattern, the cyclopropanesulfonamide moiety, and the free NH group create a unique pharmacophoric profile that cannot be replicated by positional isomers (e.g., 3-piperidinyl) or N-alkylated analogs. Substituting the 4-chlorobenzyl group with other halobenzyl groups or replacing the cyclopropane ring with larger sulfonamide groups alters hydrogen-bonding capacity, lipophilicity, and metabolic stability, which can drastically affect target engagement and selectivity .

N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide: Differentiation Evidence


Lipophilicity & Solubility: Positional Isomer Comparison

While experimentally measured LogP and LogS values for the target 4-piperidinyl compound are not publicly available, the closely related 3-piperidinyl isomer (N-[1-(4-chlorobenzyl)-3-piperidinyl]cyclopropanesulfonamide) has predicted LogP of 2.14 and predicted LogSW of -2.42 . This establishes a baseline expectation for the isomer class. The 4-substitution pattern is expected to alter the pKa of the piperidine nitrogen and the spatial orientation of the sulfonamide group, which can modulate LogP and solubility by approximately ±0.3–0.5 log units relative to the 3-isomer, a difference reported across similar piperidine sulfonamide series .

Physicochemical property profiling Isomer differentiation ADME prediction

Hydrogen Bond Donor: Free NH vs. N-Methyl

The target compound possesses one hydrogen bond donor (NH of the sulfonamide), whereas its N-methyl analog (N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-N-methylcyclopropanesulfonamide) has zero hydrogen bond donors . This is a critical differentiator: the free NH can act as a hydrogen bond donor to biological targets (e.g., enzyme active sites, receptors), while the N-methyl analog loses this capability. Conversely, the N-methyl analog may exhibit improved metabolic stability due to N-dealkylation resistance [1].

Hydrogen bond donor N-methylation SAR

Metabolic Stability: Cyclopropane vs. Methylsulfonamide

The cyclopropanesulfonamide group has been documented to improve metabolic stability compared to methylsulfonamide or larger alkyl sulfonamides in various drug discovery programs. Cyclopropyl groups can reduce oxidative metabolism by cytochrome P450 enzymes, leading to longer half-lives and better oral bioavailability . While no direct head-to-head metabolic stability data exists for this specific compound vs. its methylsulfonamide analog, the class-level advantage of cyclopropyl sulfonamides over methyl sulfonamides is well-established in pharmacokinetic studies .

Metabolic stability Cyclopropane Sulfonamide pharmacokinetics

Scaffold Basicity & LogD: Piperidine vs. Piperazine

The target compound is a piperidine-based sulfonamide, while a closely related compound, 1-[(4-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine, employs a piperazine core . Piperazines typically exhibit a lower pKa (approx. 8-9 vs. 10-11 for piperidines) and a different LogD at physiological pH, which can alter permeability, solubility, and off-target binding profiles. The piperidine core provides a more basic nitrogen, which may be preferred for interactions with acidic residues in target proteins .

Scaffold hopping Piperidine vs. piperazine pKa

N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide: Target Applications


Chemical Probe: Free Sulfonamide NH for Target Engagement

The presence of a single hydrogen bond donor (NH) enables the compound to serve as a chemical probe for targets where a sulfonamide NH interaction is critical for binding. Unlike the N-methyl analog (no H-donor), this compound can form a hydrogen bond with backbone carbonyls or side-chain acceptors in enzyme active sites, making it suitable for structure-activity relationship (SAR) studies where this interaction is hypothesized to be essential [1].

Metabolic Stability Screening in CYP450-Sensitive Series

The cyclopropanesulfonamide moiety is known to resist oxidative metabolism compared to methylsulfonamide analogs. Researchers can use this compound as a benchmark for metabolic stability in liver microsome assays, comparing its half-life to that of methylsulfonamide-containing analogs to quantify the cyclopropyl effect in their specific chemical series [1].

Isomer-Specific Permeability Assays

The compound's 4-piperidinyl substitution pattern is expected to yield different LogP and solubility compared to the 3-piperidinyl isomer. This makes it valuable for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies where subtle changes in lipophilicity and hydrogen bonding influence transcellular transport. Procurement of the 4-isomer ensures consistency in assay data across experiments [1].

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